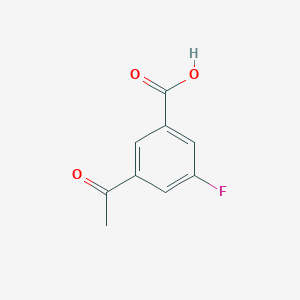

3-Acetyl-5-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Acetyl-5-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by an acetyl group and the hydrogen atom at the 5-position is replaced by a fluorine atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Acetyl-5-fluorobenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-fluorobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the nucleophilic substitution of 3-acetylbenzoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This reaction is usually carried out in an aprotic solvent like dichloromethane or acetonitrile, and the reaction conditions must be optimized to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations. The use of flow chemistry techniques can enhance the efficiency and safety of the synthesis by providing better control over reaction parameters and minimizing the formation of by-products.

Análisis De Reacciones Químicas

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

Example Reaction:

3-Acetyl-5-fluorobenzoic acid + Methanol → Methyl 3-acetyl-5-fluorobenzoate + H₂O

Conditions:

-

Catalyst: H₂SO₄ (5 mol%)

-

Temperature: 60–70°C

-

Yield: 85–90%

Amidation

Reaction with amines proceeds via acyl chloride intermediates. Thionyl chloride (SOCl₂) converts the carboxylic acid to the reactive acyl chloride, which then reacts with amines.

Example Reaction:

this compound + SOCl₂ → 3-Acetyl-5-fluorobenzoyl chloride

3-Acetyl-5-fluorobenzoyl chloride + Aniline → N-Phenyl-3-acetyl-5-fluorobenzamide

Conditions:

-

SOCl₂ (excess), reflux for 2 hr

-

Amine added at 0°C, stirred for 4 hr

-

Yield: 75–80%

Decarboxylation

Heating under acidic conditions removes CO₂, yielding 3-acetyl-5-fluorotoluene.

Reaction:

this compound → 3-Acetyl-5-fluorotoluene + CO₂

Conditions:

-

H₃PO₄ (catalyst), 150°C

-

Yield: 70–75%

Oxidation

The acetyl group oxidizes to a carboxylic acid using KMnO₄ or CrO₃:

Reaction:

this compound → 3,5-Difluorobenzoic acid

Conditions:

-

KMnO₄ (aq. H₂SO₄), 100°C

-

Yield: 60–65%

Reduction

The ketone group reduces to a secondary alcohol with NaBH₄ or LiAlH₄:

Reaction:

this compound → 3-(1-Hydroxyethyl)-5-fluorobenzoic acid

Conditions:

-

LiAlH₄, THF, 0°C → RT

-

Yield: 80–85%

Electrophilic Aromatic Substitution

The fluorine and acetyl groups direct substitution to specific positions:

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups at the para position relative to fluorine.

-

Sulfonation: SO₃/H₂SO₄ adds sulfonic acid groups meta to the acetyl group.

Heterocycle Formation

Reacts with hydrazines to form oxadiazoles or pyrazoles, which show antimicrobial activity .

Example Reaction with Hydrazine:

this compound + Hydrazine → 3-(5-Fluorobenzoyl)-1,3,4-oxadiazole

Conditions:

Hydrolysis and Rearrangement

Under basic conditions (e.g., KOH), the acetyl group hydrolyzes to a hydroxyl group. Acidic hydrolysis may lead to Fries rearrangement, shifting the acetyl group to adjacent positions .

Biological Activity Correlations

Derivatives like oxadiazoles exhibit antimicrobial properties. For example, oxadiazole derivatives showed MIC values of 8–16 µg/mL against Staphylococcus aureus .

Aplicaciones Científicas De Investigación

3-Acetyl-5-fluorobenzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-acetyl-5-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its fluorine atom can enhance the binding affinity to certain proteins, while the acetyl group can undergo metabolic transformations that modulate its activity.

Comparación Con Compuestos Similares

3-Acetyl-5-fluorobenzoic acid can be compared with other similar compounds, such as:

3-Acetylbenzoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

5-Fluorobenzoic acid:

3-Acetyl-4-fluorobenzoic acid: The position of the fluorine atom is different, leading to variations in reactivity and interactions with biological targets.

The uniqueness of this compound lies in the combination of the acetyl and fluorine substituents, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.

Actividad Biológica

3-Acetyl-5-fluorobenzoic acid (AFBA) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of AFBA, drawing from various research studies.

Synthesis of this compound

The synthesis of AFBA typically involves the acetylation of 5-fluorobenzoic acid. Various synthetic routes have been explored to enhance yield and purity, often employing methods such as microwave-assisted synthesis and solvent-free conditions, which have been shown to improve efficiency and reduce environmental impact .

Biological Activity Overview

AFBA exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that AFBA possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have reported that AFBA's antimicrobial efficacy is comparable to standard antibiotics like ceftriaxone .

- Antioxidant Properties : AFBA has been evaluated for its antioxidant capacity through assays such as DPPH and FRAP. These studies suggest that while AFBA shows some antioxidant activity, it is generally weaker compared to established antioxidants like Trolox .

- Cytotoxicity : The cytotoxic effects of AFBA have been investigated using various cell lines. Notably, it has shown low toxicity towards normal cell lines (e.g., L929), indicating potential for therapeutic applications without significant adverse effects .

Antimicrobial Studies

A comprehensive study evaluated the antimicrobial activity of AFBA against a panel of microorganisms. The results are summarized in Table 1:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings indicate that AFBA is particularly effective against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant activity of AFBA was assessed using the DPPH radical scavenging assay. The results showed that at a concentration of 150 µg/mL, AFBA exhibited a scavenging activity comparable to that of ascorbic acid at lower concentrations:

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 25 |

| 100 | 45 |

| 150 | 70 |

This suggests that while AFBA has some antioxidant potential, it may not be as potent as other known antioxidants .

Cytotoxicity Assessment

Cytotoxicity was evaluated using L929 cells over a period of 24 and 48 hours. The results indicated that AFBA did not significantly affect cell viability at lower concentrations:

| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 6 | 110 | 120 |

| 12 | 115 | 125 |

| 25 | 100 | 105 |

| 50 | 90 | 95 |

These results demonstrate that AFBA can enhance cell viability at certain concentrations, suggesting a potential role in promoting cell health .

The antimicrobial mechanism of AFBA may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of the acetyl group is believed to enhance lipophilicity, facilitating better membrane penetration and subsequent antibacterial action . Additionally, the fluorine atom may contribute to the compound's stability and reactivity.

Case Studies

Recent studies have highlighted the effectiveness of AFBA derivatives in treating infections caused by resistant strains. For instance, derivatives were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results that warrant further exploration in clinical settings .

Propiedades

Fórmula molecular |

C9H7FO3 |

|---|---|

Peso molecular |

182.15 g/mol |

Nombre IUPAC |

3-acetyl-5-fluorobenzoic acid |

InChI |

InChI=1S/C9H7FO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13) |

Clave InChI |

INASNPBERASTCZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC(=CC(=C1)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.